4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde
Description
4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde is an aromatic aldehyde with distinct substituents: a difluoromethoxy group at position 4 and a cyclopropylmethoxy group at position 3 of the benzene ring (Fig. 1). The difluoromethoxy group imparts electron-withdrawing effects, enhancing molecular stability and influencing electronic properties . The cyclopropylmethoxy group introduces steric rigidity due to its strained cyclopropane ring, which can modulate reactivity and selectivity in synthetic applications .
Properties
Molecular Formula |
C12H12F2O3 |
|---|---|
Molecular Weight |
242.22 g/mol |
IUPAC Name |
4-(cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C12H12F2O3/c13-12(14)17-11-5-9(6-15)3-4-10(11)16-7-8-1-2-8/h3-6,8,12H,1-2,7H2 |
InChI Key |
GMUQKCKJXAMWGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C=O)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde
The foundational step involves substituting a halogen atom at the 3-position of 4-hydroxybenzaldehyde with a cyclopropylmethoxy group. This reaction is typically conducted in aprotic polar solvents (e.g., acetone, DMF) using strong bases (e.g., KH, NaH) to deprotonate the phenolic hydroxyl group, enabling nucleophilic displacement.
Key Experimental Data from Patent CN102690194A:
| Starting Material | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 3-Bromo-4-hydroxy | KH | Acetone | 70 | 15 | 80 | 92.5 |
| 3-Iodo-4-hydroxy | NaH | DMF | 130 | 12 | 80 | 85.6 |
| 3-Chloro-4-hydroxy | NaH | Cyclopropylmethanol | 100 | 10 | 82 | 88.0 |
| 3-Bromo-4-hydroxy | KH | DMAc | 60 | 12 | 92 | 94.6 |
The choice of solvent significantly impacts reaction efficiency. For example, using cyclopropylmethanol as both solvent and reagent (Entry 3) simplifies purification but requires higher temperatures. Conversely, DMAc at 60°C (Entry 4) achieves superior yield (92%) and purity (94.6%), attributed to improved solubility of intermediates.
Step 2: Introduction of Difluoromethoxy Group
The intermediate 3-cyclopropylmethoxy-4-hydroxybenzaldehyde undergoes O-difluoromethylation using chlorodifluoroacetic acid derivatives (e.g., sodium chlorodifluoroacetate) under basic conditions. This step demands careful pH control to avoid aldehyde oxidation.
Representative Conditions from Patent CN102690194A:
| Intermediate | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|---|
| Formula III | Sodium chlorodifluoroacetate | KOH | DMSO | 120 | 12 | 85 | 93.6 |
| Formula III | Ethyl chlorodifluoroacetate | KOH | DMF | 60 | 8 | 90 | 89.6 |
| Formula III | Chlorodifluoroacetic acid | Na2CO3 | 1,4-Dioxane | 90 | 8 | 90 | 89.6 |
The use of DMSO at 120°C (Entry 1) facilitates complete conversion but risks thermal degradation, whereas milder conditions in DMF (Entry 2) balance yield and side-product formation.
Direct Alkylation of Pre-functionalized Intermediates
An alternative route described in Patent WO2012147098A2 involves alkylating 3-hydroxy-4-(difluoromethoxy)benzaldehyde with cyclopropylmethyl bromide. This method bypasses sequential functionalization, potentially reducing synthesis steps.
Comparative Analysis of Methodologies
Efficiency and Scalability
- Sequential Approach (Patent):
- Advantages: High regioselectivity, avoids pre-functionalized starting materials.
- Drawbacks: Multi-step synthesis increases time and cost.
- Direct Alkylation (Patent):
- Advantages: Fewer steps, higher atom economy.
- Drawbacks: Dependent on scarce 3-hydroxy-4-(difluoromethoxy)benzaldehyde.
Industrial Production Insights
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing, critical for exothermic alkylation steps. Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) reduce reaction times by 30–40%.
Challenges and Mitigation Strategies
Aldehyde Oxidation
The aldehyde group’s susceptibility to oxidation necessitates inert atmospheres (N2/Ar) and low-temperature processing. Patent reports successful inhibition of oxidation by maintaining pH < 2 during workup.
Byproduct Formation
Competing O-alkylation at the 4-position is minimized using bulky bases (e.g., KH) that favor steric control.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF.
Major Products Formed:
Oxidation: 4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzoic acid.
Reduction: 4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. For instance, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Function
The compound’s unique substituents differentiate it from analogs. Below is a comparative analysis (Table 1):
Table 1: Structural and Functional Comparison
Key Research Findings
Electronic and Steric Modulation
- The difluoromethoxy group in the target compound lowers electron density at the aromatic ring compared to non-fluorinated analogs (e.g., 4-methoxy derivatives), enhancing electrophilic substitution reactivity .
- Cyclopropylmethoxy vs. Methoxy: The cyclopropyl group increases steric bulk, reducing rotational freedom and improving metabolic stability in drug candidates .
Pharmaceutical Relevance
- Roflumilast Synthesis : The aldehyde group in the target compound is oxidized to a carboxylic acid, a key step in forming roflumilast’s benzamide core . In contrast, 4-(Cyclopropylmethoxy)benzaldehyde (S5) lacks the difluoromethoxy group, limiting its utility in PDE4 inhibitor synthesis .
- GEBR-32a : Derived from 4-(difluoromethoxy)-3-hydroxybenzaldehyde, this PDE4D inhibitor highlights the importance of hydroxyl groups in blood-brain barrier penetration, a feature absent in the target compound .
Biological Activity
4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde, also known as 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde, is a benzaldehyde derivative that has garnered attention due to its significant biological activities, particularly in the context of inflammatory diseases and fibrosis. This compound serves as an important intermediate in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used primarily for treating chronic obstructive pulmonary disease (COPD) and other inflammatory conditions.
Chemical Structure and Properties
- Molecular Formula : C12H12F2O3
- Molecular Weight : 242.22 g/mol
- Functional Groups : The compound features a benzene ring with a cyclopropylmethoxy group at the 3-position and a difluoromethoxy group at the 4-position.
Research indicates that this compound exhibits notable biological activities through several mechanisms:
- Inhibition of Epithelial-Mesenchymal Transition (EMT) : The compound has been shown to inhibit TGF-β1-induced EMT, a process associated with pulmonary fibrosis. This inhibition is mediated via modulation of the Smad signaling pathway, specifically reducing the phosphorylation of Smad2/3, which plays a crucial role in fibrotic responses .
- Phosphodiesterase-4 Inhibition : As an intermediate in Roflumilast synthesis, it contributes to the inhibition of PDE4, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. Elevated cAMP levels are associated with anti-inflammatory effects and modulation of immune responses .
Biological Activity Summary
The following table summarizes key biological activities associated with this compound:
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- A study demonstrated that treatment with derivatives of this compound significantly reduced markers of fibrosis in rat models subjected to bleomycin-induced pulmonary fibrosis. The treatment led to decreased expression of α-SMA (alpha-smooth muscle actin) and collagen I while increasing E-cadherin levels, indicating a shift away from fibrotic processes .
- Another research effort focused on the pharmacokinetics and interaction profiles of this compound, highlighting its potential therapeutic applications beyond respiratory diseases, including possible roles in other inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
